(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
“(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and thiourea derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating mixtures for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Studies may explore its potential as an antimicrobial or anticancer agent due to the biological activities associated with thiazolidinone derivatives.
Medicine
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for compounds like “(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” often involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Thiazolidine: Studied for its antimicrobial activity.
Thiazolidinone derivatives: Various derivatives have been explored for their diverse biological activities.
Uniqueness
The unique combination of functional groups in “(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
Molecular Formula |
C21H20N2O5S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-22-20(24)19(30-21(22)29)13-15-12-16(23(25)26)6-9-18(15)28-11-10-27-17-7-4-14(2)5-8-17/h4-9,12-13H,3,10-11H2,1-2H3/b19-13+ |
InChI Key |
HBDRCXAQYCHJAB-CPNJWEJPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=C(C=C3)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=C(C=C3)C)SC1=S |
Origin of Product |
United States |
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